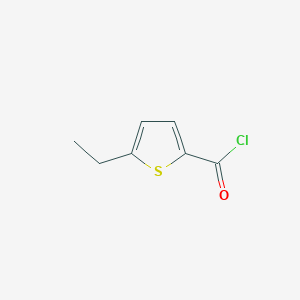

5-Ethylthiophene-2-carbonyl chloride

説明

The compound of interest, 5-Ethylthiophene-2-carbonyl chloride, is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and their properties. The first paper discusses a series of compounds, 5e-tert-Butyl-2-[4-(substituted-ethynyl)phenyl]-1,3-dithianes, which are potent blockers of the GABA-gated chloride channel. These compounds are structurally related to thiophenes and demonstrate the importance of the substituents on the thiophene ring for biological activity .

Synthesis Analysis

While the synthesis of 5-Ethylthiophene-2-carbonyl chloride is not explicitly described, the second paper provides a method for synthesizing a related compound, 2-Chloro-5-methylthiophene. This synthesis involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding the chlorinated thiophene in a high yield of 73.96% . This method could potentially be adapted for the synthesis of 5-Ethylthiophene-2-carbonyl chloride by using a similar chlorination strategy on the appropriately substituted thiophene.

Molecular Structure Analysis

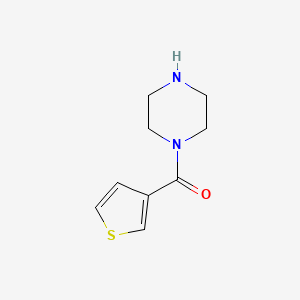

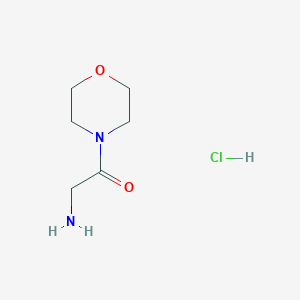

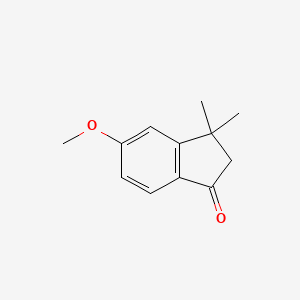

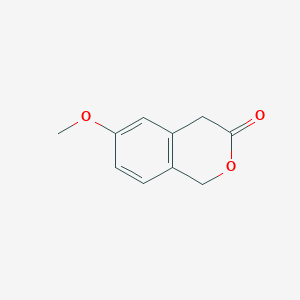

The molecular structure of 5-Ethylthiophene-2-carbonyl chloride would consist of a thiophene ring with an ethyl group at the 5-position and a carbonyl chloride (COCl) group at the 2-position. The presence of the carbonyl chloride group would make the compound highly reactive, particularly in nucleophilic substitution reactions. The structure-activity relationship study in the first paper suggests that the substituents on the thiophene ring can significantly affect the compound's interaction with biological receptors, indicating that the specific substituents on 5-Ethylthiophene-2-carbonyl chloride would be critical in determining its chemical and biological properties .

Chemical Reactions Analysis

The chemical reactivity of 5-Ethylthiophene-2-carbonyl chloride would likely involve the carbonyl chloride moiety, which is typically reactive towards nucleophiles. This group could undergo reactions such as hydrolysis to form the corresponding carboxylic acid or react with amines to form amides. The ethyl group at the 5-position of the thiophene ring would be less reactive but could potentially undergo electrophilic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

科学的研究の応用

1. Optoelectronic Devices

5-Ethylthiophene-2-carbonyl chloride has been utilized in the fabrication of conductive and transparent thin films for optoelectronic devices. For example, oligothiophene-terminated poly(ethylene glycol) was synthesized and used as a surfactant in creating high-quality single-walled carbon nanotube films. These films, treated with nitric acid and thionyl chloride, showed excellent performance, making them suitable for transparent electrodes in flexible optoelectronic devices (Jo et al., 2010).

2. Luminescent Materials

The compound has been involved in the synthesis of luminescent materials. For instance, it contributed to the production of highly luminescent symmetrical terthiophenes and quinquethiophenes, which underwent further functionalization for use in highly functionalized materials (Teiber et al., 2013).

3. Chemical Synthesis

5-Ethylthiophene-2-carbonyl chloride is also significant in various chemical synthesis processes. For example, its chloromethylation leads to the formation of 2-acetyl-4-(chloromethyl)-5-ethylthiophene, which can be further reduced and hydrogenolyzed for different applications (Gol'dfarb & Vol'kenshtein, 1963).

4. Heterocyclization and Dehydrocyclization

In research exploring the reactivity of alkanes, 5-ethylthiophene-2-carbonyl chloride has been identified as a product of heterocyclization and dehydrocyclization processes. This application is particularly relevant in the study of chemical reactions involving alkanes and hydrogen sulfide (Ryashentseva et al., 1985).

5. Dye and Fabric Technology

The compound has found applications in dye and fabric technology. For example, its derivatives have been used in the synthesis of disperse dyes for coloring polyester and nylon fabrics, demonstrating good fastness properties (Abolude et al., 2021).

特性

IUPAC Name |

5-ethylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPYANGIDNHXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489604 | |

| Record name | 5-Ethylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-2-carbonyl chloride | |

CAS RN |

64964-17-6 | |

| Record name | 5-Ethylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)